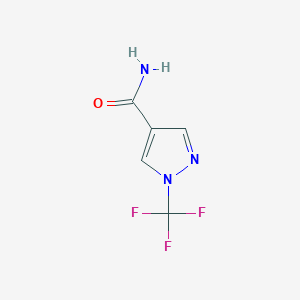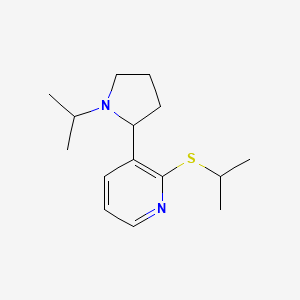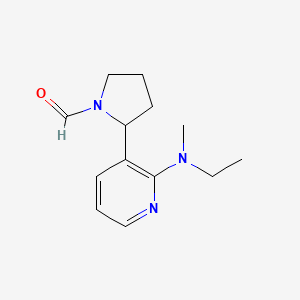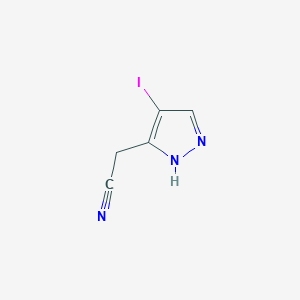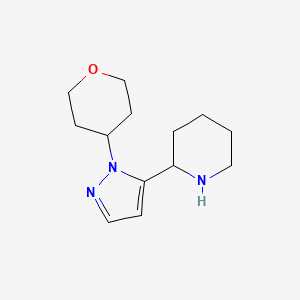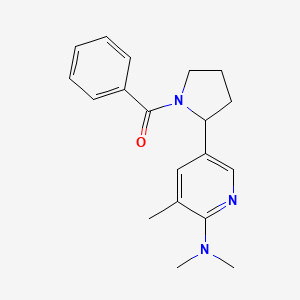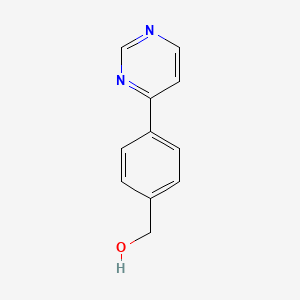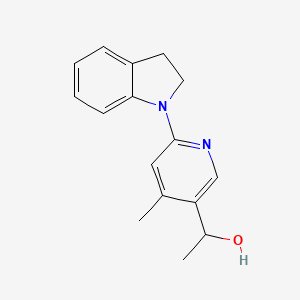
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound that features a unique structure combining an indoline moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol typically involves the reaction of indoline derivatives with pyridine-based intermediates. One common method includes the nucleophilic substitution reaction where indoline reacts with a halogenated pyridine derivative under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indoline and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: PCC, potassium permanganate, or chromium trioxide in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Halogenated reagents, bases like NaOH or K2CO3, and solvents like DMSO or acetonitrile.
Major Products: The major products formed from these reactions include various substituted indoline and pyridine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to bind to NMDA receptors, thereby modulating the excitotoxicity associated with ischemic stroke . Additionally, its antioxidant properties help in reducing oxidative stress in neuronal cells.
Vergleich Mit ähnlichen Verbindungen
Benzimidazole-1,2,3-triazole-indoline derivatives: Known for their antimicrobial and α-glucosidase inhibition properties.
1H-indol-5-ylamine derivatives: Exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory effects.
1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives: Used in photochromic applications due to their reversible color-changing properties.
Uniqueness: 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)ethanol stands out due to its combined indoline and pyridine structure, which imparts unique chemical reactivity and biological activity. Its ability to interact with NMDA receptors and its potential use in neuroprotection make it a compound of significant interest in medicinal chemistry.
Eigenschaften
Molekularformel |
C16H18N2O |
|---|---|
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-11-9-16(17-10-14(11)12(2)19)18-8-7-13-5-3-4-6-15(13)18/h3-6,9-10,12,19H,7-8H2,1-2H3 |
InChI-Schlüssel |
JYSKSXRYSNUFHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C(C)O)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
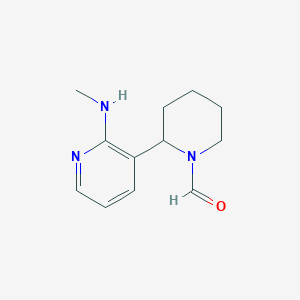

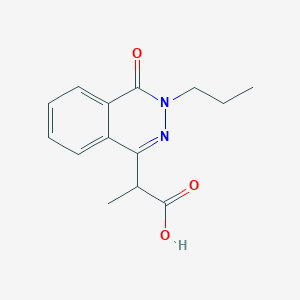
![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
